4-Pyridinecarboxylic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)-
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Overview
Description
4-Pyridinecarboxylic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a hydrazide moiety. The (Z)-configuration indicates the specific geometric isomerism of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- typically involves the reaction of 4-pyridinecarboxylic acid with appropriate hydrazine derivatives under controlled conditions. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signal transduction pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): An isomer of pyridinecarboxylic acid with similar chemical properties.
Nicotinic Acid (3-Pyridinecarboxylic Acid): Another isomer known for its role as a vitamin (Niacin).
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The parent compound of the hydrazide derivative.
Uniqueness
4-Pyridinecarboxylic acid, 2-(2-hydroxy-1,4-dioxo-4-phenyl-2-butenyl)hydrazide, (Z)- is unique due to its specific hydrazide substitution and (Z)-configuration, which confer distinct chemical and biological properties compared to its isomers and other pyridinecarboxylic acid derivatives.
Properties
CAS No. |
149990-80-7 |
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Molecular Formula |
C16H13N3O4 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
N'-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H13N3O4/c20-13(11-4-2-1-3-5-11)10-14(21)16(23)19-18-15(22)12-6-8-17-9-7-12/h1-10,20H,(H,18,22)(H,19,23)/b13-10- |
InChI Key |
FLVXBGBKWZTTJE-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C2=CC=NC=C2)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C2=CC=NC=C2)O |
Origin of Product |
United States |
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